Auranthine

Description

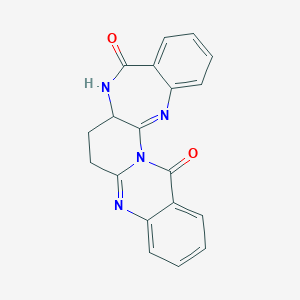

Structure

2D Structure

3D Structure

Properties

CAS No. |

107290-05-1 |

|---|---|

Molecular Formula |

C19H14N4O2 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

2,10,15,23-tetrazapentacyclo[12.9.0.02,11.04,9.017,22]tricosa-1(23),4,6,8,10,17,19,21-octaene-3,16-dione |

InChI |

InChI=1S/C19H14N4O2/c24-18-11-5-1-3-7-13(11)21-17-15(22-18)9-10-16-20-14-8-4-2-6-12(14)19(25)23(16)17/h1-8,15H,9-10H2,(H,22,24) |

InChI Key |

QSYOIPMDADNFRO-UHFFFAOYSA-N |

SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5C(=O)NC41 |

Synonyms |

auranthine |

Origin of Product |

United States |

Structural Elucidation and Absolute Configuration of Auranthine

Initial Structural Hypotheses and Subsequent Revisions

The structure of auranthine was first reported in 1986. rsc.orgnih.gov Based on the analysis of ¹H-NMR, ¹³C-NMR, and mass spectrometry data available at the time, a structure was proposed. rsc.orgnih.govrsc.org This initial hypothesis suggested that this compound was formed through the condensation of two anthranilic acid molecules with one molecule of glutamine. rsc.orgnih.govresearchgate.net This proposed structure, a unique benzodiazepine (B76468), garnered interest from synthetic chemists. rsc.orgrsc.org

However, significant doubts about the accuracy of the 1986 structure arose when a total synthesis of the proposed racemic compound was accomplished in 2010, and its ¹H-NMR spectrum did not match that of the natural isolate. rsc.orgrsc.org This discrepancy prompted a re-investigation. In 2018, researchers refined the structure of this compound using a combination of synthetic, spectroscopic, and X-ray diffractometric methods. nih.govacs.orgresearchgate.net The revised and now confirmed structure revealed that this compound is a fused quinazolino benzodiazepinedione that possesses an acyclic aliphatic nitrile moiety, which differs significantly from the originally suggested structure. nih.govacs.orgresearchgate.net The total synthesis of (±)-auranthine in 2024 ultimately provided unambiguous confirmation of this refined structure, establishing that natural (–)-auranthine contains the nitrile group and disproving the initial proposal. rsc.orgnih.govresearchgate.net

Spectroscopic Methodologies for Structural Refinement

Nuclear Magnetic Resonance (NMR) spectroscopy was central to identifying the inaccuracies in the original structural proposal and confirming the revised structure of this compound. The ¹H-NMR spectrum of the synthetically produced compound based on the initial 1986 hypothesis did not align with the spectrum of natural this compound. rsc.orgrsc.org

Following the structural revision, the total synthesis of (±)-auranthine yielded a product whose NMR spectra were identical to those of the natural (–)-auranthine. rsc.orgnih.gov The ¹H-NMR spectra (recorded in DMSO-d₆) of both synthetic and natural this compound showed characteristic signals that included an amide proton, eight aromatic protons, a methine proton at the asymmetric carbon, and signals from the two methylene (B1212753) groups of the propanenitrile side chain. nih.govrsc.org Similarly, the ¹³C-NMR spectra for both the synthetic and natural compounds were identical, notably featuring a key signal for the carbon atom of the nitrile (–CN) moiety at approximately 120.1 ppm. rsc.orgnih.gov This spectral match provided definitive proof for the refined structure. rsc.orgresearchgate.net

Table 1: ¹H-NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.89 | s | Amide Proton |

| 8.20 - 7.58 | m | Aromatic Protons |

| 4.25 | m | Methine Proton (Asymmetric C) |

| 2.70 | m | Methylene Proton (Propanenitrile) |

| 2.44 | m | Methylene Proton (Propanenitrile) |

| 2.29 | m | Methylene Proton (Propanenitrile) |

Data sourced from Reinker et al., 2024. nih.govrsc.org

Table 2: ¹³C-NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.9 | Carbonyl Carbon |

| 160.9 | Carbonyl Carbon |

| 155.1 - 121.0 | Aromatic & Olefinic Carbons |

| 120.1 | Nitrile Carbon (–CN) |

| 52.6 | Asymmetric Carbon |

| 24.6 | Methylene Carbon (Propanenitrile) |

| 13.3 | Methylene Carbon (Propanenitrile) |

Data sourced from Reinker et al., 2024. nih.gov

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound, which was crucial for the structural revision. nih.govresearchgate.net The accurate mass measurement confirmed the molecular formula of the refined structure, which accommodates the presence of a nitrile group, differing from the originally proposed molecular makeup. nih.govresearchgate.net The HRMS data for synthetic (±)-auranthine showed an m/z value that matched the calculated value for the protonated molecule [M+H]⁺ of the revised structure. nih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-handed circularly polarized light, making it invaluable for determining the stereochemistry of chiral molecules. wisc.edu For this compound, which possesses a single asymmetric center, CD spectroscopy was essential for assigning its absolute configuration. nih.govresearchgate.net The experimental CD spectrum of natural (–)-auranthine was compared with spectra generated through computational calculations. nih.govresearchgate.net This combined approach of experimental CD spectroscopy and Density Functional Theory (DFT) calculations confirmed the absolute configuration of the natural product. nih.govacs.orgresearchgate.net It was discovered that different fungal strains produce different enantiomers; Aspergillus lentulus strains from Japan produce the (–)-isomer, while strains from other locations produce a previously unknown (+)-enantiomer. acs.org

X-ray Crystallographic Analysis of this compound Derivatives

Efforts to grow single crystals of natural this compound suitable for X-ray diffraction analysis were unsuccessful. rsc.org To overcome this limitation, a semi-synthetic derivative was prepared by chemically modifying the natural product. rsc.orgresearchgate.net This modification was necessary to yield a compound capable of producing X-ray-diffractable crystals. rsc.org

The successful X-ray crystallographic analysis of this derivative provided a definitive three-dimensional structure. rsc.orgresearchgate.net This crystal structure was significantly different from the one proposed in 1986 but was consistent with the fused quinazolino benzodiazepinedione core bearing an acyclic aliphatic nitrile moiety. rsc.orgresearchgate.net This crystallographic data was the pivotal piece of evidence that led to the refinement of this compound's structure. rsc.orgresearchgate.net Although there was a minor concern that the nitrile group in the derivative could have originated from the reducing agent (NaBH₃CN) used in its preparation, this possibility was ultimately dismissed by the successful total synthesis of this compound itself. rsc.org

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry, specifically Density Functional Theory (DFT) calculations, played a critical supporting role in the structural elucidation of this compound. nih.govresearchgate.net DFT calculations were used in tandem with experimental Circular Dichroism (CD) spectroscopy to establish the absolute configuration of the molecule's single chiral center. nih.govnih.govresearchgate.net By calculating the theoretical CD spectrum for the proposed stereoisomers and comparing it to the experimental spectrum of natural this compound, researchers could confidently assign the correct stereochemistry. nih.govresearchgate.net This integrated experimental and computational approach provided a robust confirmation of the molecule's absolute configuration, which would have been difficult to determine by experimental means alone. nih.govresearchgate.net

Density Functional Theory Calculations in Stereochemical Analysis

The determination of the precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical step in natural product characterization. In the case of this compound, Density Functional Theory (DFT) calculations, in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, proved to be an indispensable tool for unequivocally establishing its stereochemistry. nih.govresearchgate.net

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. In the context of stereochemical analysis, it allows for the prediction of various molecular properties, such as the energies of different stereoisomers and their corresponding spectroscopic data (NMR chemical shifts and CD spectra). By comparing these calculated values with the experimentally obtained data, the most likely absolute configuration can be determined.

The first step in the computational analysis of this compound involved a thorough conformational search to identify the most stable, low-energy conformations of the molecule. For each possible stereoisomer, DFT calculations were performed to optimize their geometries and calculate their relative energies. This is crucial because the observed spectroscopic properties are a population-weighted average of the properties of all significant conformers in solution.

The relative energies of the different conformers of this compound were calculated to determine their respective populations at a given temperature. The conformer with the lowest energy is the most stable and, therefore, the most populated.

A powerful application of DFT in structural elucidation is the prediction of NMR chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This calculated spectrum is then compared with the experimental NMR data. A close correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure and its stereochemistry.

For this compound, the ¹H and ¹³C NMR chemical shifts were calculated for the possible stereoisomers. The calculated values for the refined structure of this compound showed excellent agreement with the experimental data, further validating the revised structure.

Table 1: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| 2 | 160.9 | 161.2 |

| 4 | 166.9 | 167.1 |

| 4a | 121.5 | 121.8 |

| 5 | 127.7 | 127.9 |

| 6 | 126.8 | 127.0 |

| 7 | 135.0 | 135.3 |

| 8 | 129.2 | 129.5 |

| 8a | 145.7 | 145.9 |

| 10 | 115.2 | 115.5 |

| 11 | 132.8 | 133.0 |

| 12 | 128.8 | 129.0 |

| 13 | 131.9 | 132.1 |

| 13a | 130.3 | 130.5 |

| 15 | 58.5 | 58.8 |

| 16 | 173.2 | 173.5 |

| 17 | 19.0 | 19.3 |

| 18 | 31.7 | 32.0 |

Data sourced from supplementary information of relevant research articles.

Circular dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules. The experimental CD spectrum provides a unique fingerprint for a specific enantiomer.

DFT calculations can be used to simulate the CD spectrum for each enantiomer of a molecule. By comparing the calculated spectra with the experimental spectrum, the absolute configuration can be assigned. In the case of this compound, the experimental CD spectrum was compared to the DFT-calculated spectra for the possible enantiomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (S)-configuration provided definitive proof of its absolute stereochemistry. nih.govresearchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Electronic Circular Dichroism (ECD) Data for this compound

| Experimental Wavelength (nm) | Experimental Δɛ | Calculated Wavelength (nm) | Calculated Δɛ |

|---|---|---|---|

| 225 | +15.2 | 226 | +14.8 |

| 248 | -8.5 | 247 | -8.9 |

| 275 | +5.1 | 276 | +5.5 |

Data represents a simplified summary from published research.

The convergence of data from conformational analysis, NMR, and CD spectroscopy, all supported by robust DFT calculations, has been instrumental in the accurate structural elucidation and assignment of the absolute configuration of this compound. This multi-pronged approach showcases the power of modern computational chemistry in resolving complex structural problems in the field of natural products.

Biosynthesis of Auranthine

Microbial Origin and Optimized Production

The production of auranthine is primarily associated with certain fungal species. Through targeted cultivation and optimization, researchers have been able to enhance the yield of this compound for further study.

Penicillium aurantiogriseum as a Primary Producer

Penicillium aurantiogriseum is a key fungal species recognized for its ability to produce this compound. researchgate.netnih.govrsc.orgrsc.orgrsc.org Initially isolated from this fungus in 1986, the compound's structure was later refined through a combination of synthetic, spectroscopic, and X-ray diffractometric methods. researchgate.netnih.govresearchgate.netnih.govacs.org The originally proposed structure was corrected to a fused quinazolino benzodiazepinedione bearing an acyclic aliphatic nitrile moiety. researchgate.netnih.govrsc.orgrsc.orgrsc.org

Cultivation of P. aurantiogriseum has been a focus of research to maximize this compound production. researchgate.net It has been observed that supplementing the culture medium can significantly impact the yield. Specifically, the addition of glutamine and glutamate (B1630785) has been shown to play an exceptional role in enhancing this compound production, which aligns with their roles as direct biosynthetic precursors. researchgate.net Optimized culture conditions, such as using a modified Czapek-Dox agar (B569324) supplemented with 100 mM glutamine at an adjusted pH of 6, have enabled the isolation of this compound on a larger scale. researchgate.net Stationary liquid cultures on sterile bran have also been utilized for producing sporing cultures of the fungus for inoculation. oup.com

Aspergillus lentulus Strains in Enantioselective Biosynthesis

Intriguingly, the biosynthesis of this compound is not limited to a single stereoisomer. Different strains of the fungus Aspergillus lentulus have been discovered to produce enantiomers of this compound. nih.govacs.org Strains of A. lentulus isolated in Japan produce the (-)-isomer of this compound, while those isolated from other locations produce a previously unreported (+)-enantiomer. nih.govacs.org This discovery highlights a rare instance of enantiomeric pair production of a secondary metabolite by different strains of the same fungal species. nih.gov

Precursor Incorporation and Metabolic Pathways

The assembly of the this compound molecule proceeds through the condensation of specific amino acid precursors, a hypothesis that has been substantiated by isotopic labeling studies.

Role of Anthranilic Acid and Glutamine as Biosynthetic Precursors

The biosynthesis of this compound involves the condensation of two molecules of anthranilic acid and one molecule of glutamine. researchgate.netnih.govrsc.orgoup.comoup.com This proposed pathway accounts for all the atoms in the this compound molecular formula, C₁₉H₁₄N₄O₂. oup.com The structure of this compound features two regions derived from anthranilate and a remaining portion attributable to glutamine. oup.com The crucial role of glutamine and its metabolic precursor, glutamate, in this compound production has been demonstrated by the significant increase in yield when these amino acids are added to the culture medium of P. aurantiogriseum. researchgate.net

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling experiments have been instrumental in confirming the biosynthetic precursors of this compound. nih.govbiorxiv.orgnih.gov In studies using P. aurantiogriseum, ¹⁴C-labelled anthranilic acid was administered to stationary liquid cultures and was incorporated into the this compound molecule. researchgate.netoup.comoup.com The use of anthranilic acid radiolabelled in the carbonyl carbon has proven to be an effective method for detecting novel fungal secondary metabolites containing a benzodiazepine (B76468) moiety. researchgate.netoup.comoup.com

Furthermore, the incorporation of radioactivity from ¹⁴C-labelled glutamine, glutamate, and ornithine was also investigated. The results showed incorporation efficiencies consistent with the direct involvement of glutamine in the this compound biosynthetic pathway. researchgate.netresearchgate.netoup.comoup.com The lower incorporation rates from glutamate and ornithine suggest their more indirect role, likely being converted to glutamine through primary metabolic pathways before being incorporated into the this compound structure. researchgate.net

| Labeled Precursor | Mean Incorporation Efficiency into this compound |

| ¹⁴C-labelled anthranilic acid | 0.3% |

| ¹⁴C-labelled glutamine | 0.08% |

| ¹⁴C-labelled glutamate | 0.06% |

| ¹⁴C-labelled ornithine | 0.03% |

This table summarizes the mean incorporation efficiency of various ¹⁴C-labelled precursors into this compound by Penicillium aurantiogriseum in stationary liquid culture. researchgate.netoup.comoup.com

Enzymatic Machinery of this compound Biosynthesis

The intricate assembly of this compound from its precursors is orchestrated by a specialized set of enzymes. nih.gov Research into the genetic basis of this compound biosynthesis has revealed the involvement of nonribosomal peptide synthetases (NRPSs). nih.gov

In Aspergillus lentulus, the biosynthesis of the enantiomeric pair of this compound is governed by two distinct NRPSs, NitA and NitC, which are responsible for producing the (-)- and (+)-isomers, respectively. nih.govacs.org Both NitA and NitC are bimodular NRPSs that incorporate two molecules of anthranilic acid and one amino acid to form the peptide core. nih.gov The key difference lies in the enzymatic domains they possess; notably, NitC contains an epimerization domain, which is suggested to be the mechanism behind the production of the enantiomeric pair. nih.gov

Furthermore, the biosynthesis of the nitrile-bearing amino acid, L-γ-cyanohomoalanine, which is incorporated into both this compound enantiomers, is catalyzed by an argininosuccinate (B1211890) synthetase-like enzyme called NitB, using L-glutamine as the substrate. nih.gov This discovery sheds light on the unique mechanism for the formation of the nitrile group in this class of compounds. nih.gov

Nonribosomal Peptide Synthetases (NRPSs) in this compound Formation

The core structure of this compound is assembled by Nonribosomal Peptide Synthetases (NRPSs), large, multi-domain enzymes that synthesize peptides without the use of ribosomes. nih.govnih.gov In the case of this compound, two distinct bimodular NRPSs, NitA and NitC, are responsible for the formation of its enantiomers. acs.orgnih.gov Both NitA and NitC incorporate two molecules of anthranilic acid and one amino acid to form the peptide backbone. acs.orgnih.gov This process is analogous to the action of the asperlicin-synthesizing enzyme, AspA. acs.orgnih.gov

The fundamental mechanism of NRPSs involves a series of modules, each responsible for the recognition, activation, and condensation of a specific amino acid. nih.gov Each module typically contains an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.gov The A-domain selects and activates the specific amino acid as an aminoacyl-AMP. This activated amino acid is then transferred to the T-domain, where it is covalently attached as a thioester. The C-domain then catalyzes the formation of a peptide bond between the aminoacyl thioesters of adjacent modules. nih.gov

| Enzyme | Function in this compound Biosynthesis | Number of Modules |

| NitA | Synthesizes (-)-auranthine | 2 |

| NitC | Synthesizes (+)-auranthine | 2 |

| AspA | Analogous enzyme that synthesizes asperlicin (B1663381) | 2 |

Epimerization Mechanisms in this compound Stereoselectivity

The production of both (+)- and (-)-enantiomers of this compound by different strains of the same fungal species is a notable feature of its biosynthesis. acs.orgnih.gov This stereoselectivity is attributed to a key difference between the two NRPSs involved. While both NitA and NitC are bimodular and incorporate the same initial building blocks, only NitC contains an epimerization (E) domain. acs.orgnih.gov

The presence of this E-domain in NitC is the crucial factor for the production of (+)-auranthine. acs.orgnih.gov Epimerization domains are responsible for changing the stereochemistry of an amino acid from the L- to the D-configuration after it has been incorporated into the growing peptide chain. The absence of such a domain in NitA results in the synthesis of (-)-auranthine. acs.orgnih.gov This highlights a fascinating example of how subtle variations in the enzymatic machinery can lead to the production of stereoisomers.

| NRPS | Epimerization Domain | Resulting Enantiomer |

| NitA | Absent | (-)-auranthine |

| NitC | Present | (+)-auranthine |

Biosynthesis of Nitrile-Containing Amino Acid Intermediates

Research has shown that the enzyme responsible for this transformation is an argininosuccinate synthetase-like enzyme named NitB. acs.org NitB utilizes L-glutamine as its substrate to catalyze the formation of L-γ-cyanohomoalanine. acs.org This intermediate is then incorporated into the growing peptide chain by both NitA and NitC to form the respective this compound enantiomers. acs.orgnih.gov

| Enzyme | Substrate | Product |

| NitB | L-glutamine | L-γ-cyanohomoalanine |

Genetic Basis of this compound Biosynthesis

The intricate enzymatic steps involved in this compound production are encoded by a specific set of genes organized in a biosynthetic gene cluster. The identification and characterization of this cluster have been pivotal in understanding the molecular details of the pathway.

Identification of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of both (+)- and (-)-auranthine have been successfully identified. acs.orgnih.gov Through a combination of genomic and transcriptomic analysis, a gene cluster containing the key enzymes NitA, NitB, and NitC was located. The discovery of two distinct NRPS genes, nitA and nitC, within the producing organisms provided the initial clue to the enantioselective synthesis. acs.org

Transcriptomic and Gene Deletion Studies

Transcriptomic analysis was instrumental in correlating gene expression with the production of the different this compound enantiomers in various strains of Aspergillus lentulus. acs.org Strains producing (-)-auranthine showed high expression of the nitA gene, while those producing (+)-auranthine exhibited high expression of the nitC gene. acs.org

Furthermore, gene deletion experiments have provided definitive evidence for the function of these genes. acs.orgnih.gov Deletion of the nitA gene in a (-)-auranthine producing strain abolished its production. Similarly, deletion of the nitC gene in a (+)-auranthine producer eliminated the synthesis of this enantiomer. These studies have unequivocally confirmed the roles of NitA and NitC in the biosynthesis of the respective this compound stereoisomers. acs.org

Heterologous Expression Systems for Pathway Dissection

To further confirm the function of the identified genes and dissect the biosynthetic pathway, heterologous expression systems have been employed. acs.orgnih.gov The biosynthetic genes for this compound were introduced into a host organism that does not naturally produce the compound. The successful production of (+)- and (-)-auranthine in these heterologous hosts provided conclusive evidence for the identified biosynthetic gene cluster and the functions of the individual enzymes. acs.org This approach allows for the study of the enzymes in a controlled environment, free from the complexities of the native organism's metabolism.

Chemical Synthesis of Auranthine and Its Analogues

Historical Overview of Synthetic Endeavors

Auranthine was first isolated in 1986 from the fungus Penicillium aurantiogriseum. rsc.orgrsc.org Based on initial analysis of its 1H-NMR, 13C-NMR, and mass spectra, a structure was proposed (referred to as structure 2 in many publications). rsc.orgrsc.org This proposed structure, a unique quinazoline (B50416) alkaloid with a diazepine (B8756704) moiety, sparked the interest of the synthetic chemistry community. rsc.orgacs.org

One of the early attempts to synthesize the proposed structure of this compound was reported in 2002 by the research group of Bergman. rsc.orgrsc.org While this endeavor did not yield the target molecule, it successfully produced a structurally related C-acetyl derivative. rsc.orgrsc.org

A significant breakthrough occurred in 2010 when a group led by Argade accomplished the first total synthesis of the proposed structure of this compound. rsc.orgnih.gov This synthesis was achieved in seven steps starting from Cbz-protected glutamic anhydride (B1165640) and Boc-protected o-aminobenzyl amine. rsc.org However, a critical discrepancy arose when the 1H-NMR spectrum of the synthesized compound did not match that of the natural product, casting serious doubt on the accuracy of the originally proposed structure. rsc.orgacs.org This finding was a pivotal moment, suggesting that the true structure of this compound was different from what had been pursued for years.

Total Synthesis Strategies for this compound

The ambiguity surrounding this compound's structure necessitated a re-evaluation and a new synthetic approach to target the correct molecule.

Following the doubts raised by Argade's synthesis, a refined structure of this compound was proposed. rsc.orgrsc.org This new structure depicted this compound as a fused quinazolino benzodiazepine (B76468) dione (B5365651) featuring an acyclic aliphatic nitrile moiety (referred to as structure 1 ). rsc.orgrsc.orgresearchgate.net The confirmation of this refined structure was ultimately achieved through its successful total synthesis. rsc.orgresearchgate.net

The total synthesis of (±)-auranthine conclusively established the correct structure of the natural product. rsc.orgresearchgate.net Upon completion of the synthesis, the spectroscopic data (specifically 13C-NMR) of the synthetic (±)-auranthine was identical to that of the natural (-)-auranthine. rsc.org This confirmation definitively disproved the initially proposed structure from 1986 and established the fused quinazolino benzodiazepinedione with a nitrile side chain as the correct architecture. rsc.orgrsc.org This work also highlighted the critical role of total synthesis as a tool for structural verification of complex natural products.

The successful total synthesis of the refined structure of this compound utilized a different strategy. rsc.orgnih.gov Researchers noted the structural similarity between this compound and another fungal metabolite, auranomide C, which differs only in the side chain (an amide in auranomide C versus a nitrile in this compound). rsc.orgrsc.org This led to a synthetic plan where this compound could be accessed through the dehydration of auranomide C. rsc.orgrsc.org

The synthesis began with a common precursor, isatoic anhydride. rsc.orgnih.gov A key intermediate with a 1,4-benzodiazepine-2,5-dione scaffold was formed, which then underwent further reactions to construct the fused quinazolino ring system. researchgate.netnih.gov The final step in the synthesis of (±)-auranthine was the dehydration of the primary amide side chain of the auranomide C precursor using tosyl chloride (TsCl) in pyridine (B92270) to form the nitrile group, yielding the target molecule. nih.gov

Semi-synthetic Approaches to this compound Derivatives

Semi-synthetic modifications have played a crucial role in the history of this compound chemistry, particularly in the process of structural elucidation. rsc.org As mentioned, Bergman's 2002 synthetic efforts produced a C-acetyl derivative of the proposed this compound structure. rsc.orgrsc.org

More recently, a semi-synthetic derivative was instrumental in revising the structure. researchgate.net X-ray crystallography data of this derivative revealed a structure that was significantly different from the one originally proposed for this compound. rsc.orgresearchgate.net This crystallographic evidence, combined with detailed spectroscopic analysis (NMR, mass, and CD spectroscopy) and DFT calculations, led directly to the proposal of the refined, correct structure. rsc.orgresearchgate.net

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The successful total synthesis of this compound has opened the door for the preparation of synthetic analogues to investigate their biological activity. nih.gov The ability to modify the this compound scaffold allows for the exploration of structure-activity relationships (SAR), which can help identify the key structural features responsible for its biological effects. The refined structure provides a valid and confirmed target for the development of these derivatives. acs.orgnih.gov The established synthetic route will facilitate the generation of a library of this compound analogues for further study. nih.gov

Pre Clinical Biological Activity of Auranthine in Vitro Investigations

Cytotoxic Activity in Cancer Cell Lines

The potential of Auranthine and its derivatives as anti-cancer agents has been explored through their cytotoxic effects on various human tumor cell lines.

This compound and related compounds isolated from Penicillium aurantiogriseum have demonstrated cytotoxic activity against human tumor cells. researchgate.net Specifically, auranomide B, a compound structurally related to this compound, was found to be potent against the human hepatocellular carcinoma cell line, HepG2, with an IC50 value of 0.097 μmol/mL. researchgate.net Research has also noted the potential of secondary metabolites from this fungus to inhibit the proliferation of human lung cancer cells. researchgate.net

Following the structural refinement of this compound, researchers have reported the cytotoxicity profile of the natural product and its semisynthetic analogues. nih.gov The creation of these analogues is facilitated by total synthesis, which allows for structural modifications to investigate their biological activity. nih.gov The evaluation of these compounds is a key step in understanding their potential as therapeutic agents. The cytotoxicity of this compound and a semisynthetic derivative has been evaluated, confirming their biological activity. nih.gov

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Auranomide B | HEPG2 (Human Hepatocellular Carcinoma) | Cytotoxic | 0.097 µmol/mL researchgate.net |

| This compound | Human Tumor Cells | Cytotoxic nih.gov | Data not specified in results |

| Semisynthetic this compound Analogues | Human Tumor Cells | Cytotoxic nih.gov | Data not specified in results |

Antimicrobial Screening and Potential Bioactivities

Secondary metabolites from the genus Penicillium are known to be a rich source of biologically active compounds, including those with antimicrobial properties. researchgate.net As part of the broader investigation into the bioactivity of compounds from Penicillium aurantiogriseum, this compound and its related metabolites have been subjected to antimicrobial screening models. researchgate.net Diketopiperazines, which are structurally related to this compound, are noted for exhibiting antimicrobial properties. researchgate.net

Investigations into Cellular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For many anti-cancer compounds, this involves the induction of programmed cell death, or apoptosis.

The induction of apoptosis is a key mechanism for many chemotherapeutic agents in eliminating cancer cells. nih.govnih.gov This process involves distinct morphological changes and the activation of specific cellular pathways. nih.gov In studies of other cytotoxic compounds on HepG2 cells, apoptosis is characterized by morphological changes and can be triggered through various signaling pathways. nih.govnih.gov While the broad family of benzodiazepines is known for a wide spectrum of biological activities, the specific role of this compound in apoptosis induction remains an area of ongoing investigation. nih.gov The synthesis of this compound analogs is expected to facilitate more detailed studies into their specific mechanisms of biological activity. nih.gov

Structural Relationships with Other Natural Products

Comparative Analysis with Fused Quinazolino Benzodiazepinediones

The defining feature of auranthine is its fused quinazolino[3,2-a] nih.govwikipedia.orgbenzodiazepine-6,12-dione core. This heterocyclic system is biosynthetically derived from two molecules of anthranilic acid and an amino acid, which in the case of this compound is related to glutamine. researchgate.net Several other fungal metabolites share this core structure, inviting a comparative analysis.

Notable examples of fused quinazolino benzodiazepinediones include:

Asperlicin (B1663381): Isolated from Aspergillus alliaceus, asperlicin is a well-known antagonist of the cholecystokinin (B1591339) (CCK) receptor. Its structure also features the quinazolino-benzodiazepine core, but it is fused with a tryptophan-derived moiety, distinguishing it from this compound.

Sclerotigenin (B2827663): Produced by Penicillium sclerotigenum, sclerotigenin shares the same heterocyclic core but differs in the amino acid-derived portion of the molecule. nih.gov

Benzomalvins: These compounds, isolated from species of Penicillium, also belong to the quinazolino-benzodiazepine family. nih.gov For instance, benzomalvin A, produced by Penicillium spathulatum, incorporates N-methyl-phenylalanine into its structure. thieme-connect.com

The structural diversity within this class primarily arises from the different amino acids incorporated during their biosynthesis and subsequent chemical modifications. wikipedia.org this compound is distinguished by its acyclic aliphatic nitrile side chain, a feature not commonly observed in other members of this family. nih.govnih.gov

Structural Similarities to Auranomides and Other Related Alkaloids

This compound shares a particularly close structural relationship with the auranomides, which are also produced by Penicillium aurantiogriseum. nih.gov The most striking comparison is with auranomide C. nih.gov

Key Structural Comparison:

This compound and Auranomide C: These two compounds differ only in the functional group of the aliphatic side chain. This compound possesses a nitrile (-C≡N) group, while auranomide C has an amide (-CONH2) group in the same position. nih.gov This subtle difference has significant implications for their chemical properties and potential reactivity. The total synthesis of this compound has been achieved through the dehydration of the amide moiety of auranomide C, highlighting their close biosynthetic and chemical relationship. nih.gov

Other related alkaloids from the same fungus include auranomides A and B, which feature a quinazolin-4-one substituted with a pyrrolidin-2-iminium moiety, representing a different structural subclass. nih.gov

Connections to Broader Benzodiazepine-Derived Natural Products

The quinazolino-benzodiazepine scaffold of this compound is part of the broader family of benzodiazepine-derived natural products, which are not limited to the fused quinazoline (B50416) ring system. Fungi, particularly from the genera Aspergillus and Penicillium, are known producers of a variety of benzodiazepine (B76468) alkaloids. researchgate.net

Examples of other fungal benzodiazepine-derived natural products include:

Cyclopeptines: Produced by Penicillium cyclopium, these compounds are 1,4-benzodiazepine-2,5-diones. nih.gov Cyclopeptine synthetase, a key enzyme in their biosynthesis, utilizes anthranilic acid and L-phenylalanine. nih.gov The enzymatic machinery involved in the formation of the benzodiazepine ring has been a subject of significant research. nih.gov

Viomellein and Xanthomegnin: These pigments, also from Penicillium, contain a dimeric naphtho-γ-pyrone structure linked to a benzodiazepine-like moiety.

Benzomalvins: As mentioned earlier, these are quinazolino-benzodiazepines, but their study contributes to the broader understanding of benzodiazepine biosynthesis in fungi. nih.gov Research into benzomalvin biosynthesis has led to the discovery of a putative benzodiazepine synthase activity. nih.gov

The study of these diverse structures reveals the varied biosynthetic pathways that fungi have evolved to produce benzodiazepine-containing molecules. While some, like this compound, feature a complex fused ring system, others possess a simpler benzodiazepine core. This diversity underscores the metabolic versatility of fungi and their potential as a source of novel pharmacologically active compounds.

Advanced Research Methodologies Applied to Auranthine Studies

High-Resolution Analytical Techniques in Natural Product Chemistry

The journey to accurately define the structure of auranthine has been heavily reliant on a suite of high-resolution analytical techniques. Initially isolated in 1986 from Penicillium aurantiogriseum, its structure was first proposed based on 1H-NMR, 13C-NMR, and mass spectrometry data. rsc.orgnih.gov However, discrepancies between the spectral data of the natural product and synthetic versions of the proposed structure prompted a reinvestigation. acs.org

A pivotal moment in the structural revision of this compound came from detailed analysis using a combination of modern spectroscopic methods. nih.govnih.gov High-resolution mass spectrometry (HRMS) provided precise molecular weight determination, which was crucial for establishing the correct molecular formula. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, remained central to the structural analysis. rsc.orgnih.gov A thorough comparison of the 1H-NMR and 13C-NMR spectra of the natural product with that of a synthetically produced sample of the revised structure ultimately confirmed their identity. rsc.org Specifically, the 13C NMR spectrum of the revised structure showed a characteristic signal for a cyano group carbon at approximately 120.1 ppm, a feature absent in the originally proposed structure. acs.org

X-ray crystallography played a definitive role in resolving the structural ambiguity. nih.govacs.org While direct crystallization of this compound proved challenging, the X-ray crystallographic data of a semi-synthetic derivative revealed a fused quinazolino benzodiazepinedione framework that was significantly different from the initial proposal. nih.govacs.org This crystallographic evidence was instrumental in guiding the refinement of this compound's structure. nih.gov

Circular Dichroism (CD) spectroscopy was also employed to determine the absolute configuration of natural (-)-auranthine. nih.gov The experimental CD spectrum, when compared with calculated spectra, provided confirmation of the stereochemistry of the molecule. nih.gov

Table 1: Key Analytical Techniques in this compound Structural Elucidation

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass and molecular formula. | Confirmed the elemental composition of this compound. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Provided detailed information on the carbon-hydrogen framework. | Comparison of spectra of natural and synthetic samples confirmed the revised structure; identified the key nitrile carbon signal. rsc.orgacs.org |

| X-ray Crystallography | Provided definitive 3D structural information of a derivative. | Revealed the correct fused quinazolino benzodiazepinedione core, leading to the structural revision. nih.govacs.org |

| Circular Dichroism (CD) Spectroscopy | Determination of the absolute configuration. | Confirmed the stereochemistry of natural (-)-auranthine. nih.gov |

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been an indispensable tool in the structural verification of this compound. rsc.orgnih.govnih.gov Following the new structural hypothesis derived from spectroscopic and crystallographic data of its derivative, DFT calculations were performed to provide theoretical support for the refined structure. nih.govnih.gov

These computational models allowed for the prediction of spectroscopic properties, such as NMR chemical shifts and CD spectra, for the proposed revised structure. The excellent agreement between the computationally predicted data and the experimental data for natural this compound provided strong corroborating evidence for the corrected structure. nih.gov This synergy between experimental results and theoretical calculations was crucial in building a conclusive case for the revised structure of this compound as a fused quinazolino benzodiazepinedione bearing an acyclic aliphatic nitrile moiety. rsc.orgrsc.orgresearchgate.net

The application of these advanced computational methods not only helped to confirm the final structure but also demonstrated the power of integrating theoretical calculations with experimental data in modern natural product chemistry. anl.gov This approach is particularly valuable for complex molecules where definitive experimental proof can be challenging to obtain. The successful revision of this compound's structure underscores the importance of computational chemistry in validating and refining structural hypotheses. rsc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (-)-Auranthine |

| (±)-Auranthine |

| Auranomide C |

| Asperlicin (B1663381) |

| Sclerotigenin (B2827663) |

| Benzomalvin A |

Future Directions and Research Perspectives

Unexplored Aspects of Auranthine Biosynthesis and Regulation

The biosynthesis of this compound is believed to involve the condensation of two anthranilate molecules with one molecule of glutamine. nih.govresearchgate.net However, the precise enzymatic machinery and the genetic architecture governing this process remain largely uncharted territory. While biosynthetic gene clusters (BGCs) for other complex metabolites, such as aurachin RE and aurantimycin, have been identified and characterized in various bacteria, the specific BGC for this compound in Penicillium species has not been fully elucidated. nih.govnih.govyoutube.com

Future research must focus on identifying and characterizing the complete this compound BGC. This involves sequencing the genome of high-producing strains of P. aurantiogriseum and using bioinformatic tools to locate the cluster of genes responsible for its synthesis. Key questions remain regarding the specific enzymes involved, such as the non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) hybrids that likely assemble the core structure. Furthermore, the regulatory networks that control the expression of these genes are completely unknown. Investigating the transcription factors, signaling pathways, and environmental cues (e.g., nutrient availability, pH, or presence of competing microbes) that trigger or suppress this compound production is a critical next step.

Design and Synthesis of Novel Bioactive this compound Analogues for Pre-clinical Evaluation

The confirmation of this compound's refined chemical structure has paved the way for its total synthesis and the creation of novel analogues. nih.govnih.govrsc.org The total synthesis of (±)-auranthine has not only verified its structure but also provides a platform for generating derivatives that would be difficult to produce through fermentation. nih.govresearchgate.netrsc.org This opens up the possibility of conducting structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its biological effects. nih.gov

Future synthetic efforts will likely focus on modifying various positions of the this compound scaffold. For instance, creating derivatives by altering the substituents on the aromatic rings or modifying the benzodiazepine (B76468) core could lead to compounds with enhanced potency or novel biological activities. mdpi.comresearchgate.net The synthesis and evaluation of these new analogues are essential for pre-clinical assessment, which involves testing their efficacy and specificity in various disease models. nih.govnih.gov The knowledge gained from these studies could guide the development of this compound-based compounds as potential therapeutic agents. researchgate.net

Deeper Elucidation of In Vitro Pharmacological Mechanisms and Molecular Targets

This compound has been reported to exhibit cytotoxic effects, including the ability to inhibit the proliferation of human lung cancer cells. researchgate.netnih.gov It is suggested that one of its mechanisms of action is the induction of apoptosis. researchgate.net However, the precise molecular targets through which this compound exerts these effects are still poorly understood.

A significant area for future research is the in-depth investigation of this compound's in vitro pharmacological mechanisms. This will involve a range of cell-based assays and biochemical techniques to identify the specific proteins, enzymes, or signaling pathways that interact with this compound. For example, studies could explore its potential to bind to DNA, inhibit key enzymes involved in cell cycle progression, or modulate the activity of proteins that regulate apoptosis. Identifying these molecular targets is crucial for understanding its mode of action and for predicting its potential therapeutic applications and off-target effects. targetmol.com

Ecological and Pathogen-Host Interaction Roles of this compound

Secondary metabolites produced by microorganisms often play a crucial role in their survival and interaction with their environment. youtube.com this compound is produced by Penicillium aurantiogriseum, a fungus that can be found in various environments and is sometimes associated with food spoilage or as a plant pathogen. nih.govresearchgate.netwikipedia.org The ecological role of this compound, however, remains a subject of speculation.

Future investigations should aim to unravel the function of this compound in the life of the producing organism. It may act as an antimicrobial agent, giving P. aurantiogriseum a competitive advantage against other fungi or bacteria in its ecological niche. wikipedia.orgyoutube.com Alternatively, it could play a role in pathogen-host interactions, potentially acting as a virulence factor during plant infection. nih.govnih.gov Research in this area could involve co-culturing P. aurantiogriseum with other microbes to observe the effects of this compound production on microbial competition. Additionally, studying the interaction of this compound-producing and non-producing strains of the fungus with host plants could shed light on its potential role in pathogenicity.

Q & A

Basic Research Questions

Q. What are the foundational experimental design considerations for characterizing Auranthine’s physicochemical properties?

- Methodological Answer : Begin with spectroscopic profiling (e.g., NMR, FT-IR) to confirm molecular structure, followed by chromatographic purity assessments (HPLC, GC-MS) . Include solvent selection criteria (polarity, stability) and temperature-controlled environments to mitigate degradation. Reference established protocols for crystalline compound characterization (XRD, DSC) to validate phase transitions .

Q. How can researchers establish baseline stability profiles for this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines: expose samples to controlled humidity (40–75% RH), temperature (25–60°C), and light intensity. Monitor degradation via UV-Vis spectroscopy and mass balance calculations. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. What are the standard protocols for synthesizing this compound with high reproducibility?

- Methodological Answer : Document stepwise synthesis routes (e.g., catalytic pathways, stoichiometric ratios) and validate intermediates via LC-MS. Optimize reaction parameters (pH, catalyst loading) using Design of Experiments (DoE) frameworks. Cross-reference synthetic yields with literature benchmarks to identify deviations .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be systematically resolved?

- Methodological Answer : Conduct meta-analyses of published bioassay results, focusing on variables like cell line specificity (e.g., HEK293 vs. HeLa), assay endpoints (IC50, EC50), and solvent interference (DMSO vs. aqueous buffers). Apply statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors . For in vivo discrepancies, standardize animal models (e.g., C57BL/6 mice) and dosing regimens .

Q. What advanced factorial design approaches optimize this compound’s synthesis while minimizing byproducts?

- Methodological Answer : Implement a 2^k factorial design to evaluate interactions between temperature, catalyst type, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Characterize byproducts via tandem MS/MS and computational docking to trace mechanistic pathways .

Q. How can researchers reconcile theoretical predictions (e.g., DFT calculations) with experimental observations of this compound’s reactivity?

- Methodological Answer : Perform hybrid QM/MM simulations to model reaction trajectories, comparing them with kinetic data (stopped-flow spectroscopy). Validate discrepancies using isotopic labeling (e.g., ^13C NMR) to track bond reorganization. Publish raw computational parameters (basis sets, convergence criteria) for reproducibility .

Q. What strategies validate this compound’s target engagement in complex biological matrices?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding. Couple with SILAC-based proteomics to identify off-target interactions. Use knockout models (CRISPR/Cas9) to establish phenotype-genotype correlations .

Methodological Frameworks for Rigor

- Theoretical Alignment : Link hypotheses to established frameworks (e.g., molecular orbital theory for reactivity studies) .

- Data Contradiction Protocols : Predefine exclusion criteria for outliers and use Bayesian statistics to weigh evidence quality .

- Reprodubility Checklists : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.